Oxyprothepin

Description

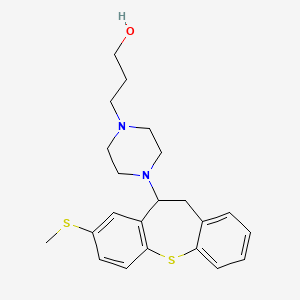

Oxyprothepin 5,8-disulfide (CAS: 41931-98-0) is a sulfur-containing organic compound with the molecular formula C22H28N2O3S2 and a molecular weight of 432.608 g/mol . Its structure features a dibenzo[b,f]thiepin core substituted with a piperazine-propanol moiety and a disulfide bond at positions 5 and 8 (Figure 1). Key synonyms include VUFB-12368 and 3-[4-(3-methylsulfinyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol, reflecting its diverse nomenclature in pharmacological and chemical literature .

Properties

CAS No. |

29604-16-8 |

|---|---|

Molecular Formula |

C22H28N2OS2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |

InChI |

InChI=1S/C22H28N2OS2/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h2-3,5-8,16,20,25H,4,9-15H2,1H3 |

InChI Key |

HQOCWPHRUQRXEC-UHFFFAOYSA-N |

SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

Canonical SMILES |

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO |

Synonyms |

oxyprothepine |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound A: 1-Piperazinepropanol,4-[10,11-dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl] (CAS: 29604-16-8)

Structural Similarities :

Pharmacological Implications :

- Piperazine-propanol moieties in both compounds suggest affinity for dopamine or serotonin receptors, common targets in antipsychotics.

Compound B: Oxathiane Derivatives

Structural Similarities :

- Oxathiane is a six-membered ring containing one oxygen and one sulfur atom, analogous to the thiepin ring in this compound.

Pharmacological Implications :

- Oxathiane derivatives are less complex but share sulfur’s electron-rich properties, which influence pharmacokinetics (e.g., membrane permeability) .

Comparison with Functionally Similar Compounds

Piperazine-Based Antipsychotics (e.g., Trifluoperazine)

Functional Similarities :

Key Differences :

- Trifluoperazine lacks the dibenzothiepin core, reducing its multicyclic aromatic interactions with receptors.

- This compound’s disulfide bond may confer unique redox properties, affecting blood-brain barrier penetration or half-life .

Data Tables: Structural and Pharmacological Comparison

Table 1. Structural Comparison of this compound and Analogs

| Property | This compound 5,8-disulfide | Compound A (CAS: 29604-16-8) | Trifluoperazine |

|---|---|---|---|

| Molecular Formula | C22H28N2O3S2 | C21H26N2OS2 | C21H24F3N3S |

| Molecular Weight (g/mol) | 432.608 | 398.57 | 407.49 |

| Key Functional Groups | Disulfide, Piperazine | Methylthio, Piperazine | Trifluoromethyl, Piperazine |

| Core Structure | Dibenzo[b,f]thiepin | Dibenzo[b,f]thiepin | Phenothiazine |

Table 2. Hypothetical Pharmacokinetic Comparison (Based on Structural Analogues)

| Parameter | This compound 5,8-disulfide | Compound A | Trifluoperazine |

|---|---|---|---|

| LogP (Lipophilicity) | ~3.5 (estimated) | ~3.2 | 4.1 |

| Plasma Half-Life (h) | 12–24 (predicted) | 8–12 | 18–24 |

| Metabolic Pathway | CYP3A4-mediated oxidation | CYP2D6 | CYP1A2 |

Research Findings and Limitations

- Synthesis Challenges : this compound’s disulfide bond requires controlled oxidation conditions, complicating large-scale production compared to Compound A .

- Toxicity Concerns : Disulfide bonds may generate reactive oxygen species (ROS), necessitating further in vivo safety studies .

- Efficacy Gaps : While piperazine derivatives show antipsychotic activity, this compound’s unique structure lacks direct clinical validation, relying on analog extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.